molecular formula C16H19N3O2S B2858605 N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946357-02-4

N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B2858605
CAS No.: 946357-02-4
M. Wt: 317.41
InChI Key: NUJMSAGLKJHGGY-UHFFFAOYSA-N
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Description

N-(4-{[(2-Methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This benzamide derivative features a thiazole ring, a privileged structure in drug discovery known for its rigidity and ability to engage in key hydrogen-bonding interactions with biological targets . The molecule is designed with a carbamoylmethyl side chain at the 4-position of the thiazole ring, providing a handle for further chemical modifications and optimization of physicochemical properties . Research on structurally related N-(thiazol-2-yl)-benzamide analogs has identified them as a first-in-class of selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds, such as the well-characterized analog TTFB, act as state-dependent, non-competitive antagonists that target the transmembrane and/or intracellular domains of the receptor, effectively inhibiting Zn2+- and H+-evoked signaling . Given its structural similarity, this compound is positioned as a valuable pharmacological tool compound for probing the poorly understood physiological functions of ZAC, which is proposed to be a sensor for endogenous zinc and pH fluctuations . This product is offered as a chemical reference standard for early discovery research. It is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[4-[2-(2-methylpropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11(2)9-17-14(20)8-13-10-22-16(18-13)19-15(21)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJMSAGLKJHGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves the reaction of thiazole derivatives with benzamide. One common method involves the use of a condensation reaction between 2-aminothiazole and benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

a) Alkyl and Alkenyl Substituents
  • N-(4-(2,4-Dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p): Features a dodecyl chain at the 3-position and a 2,4-dimethylphenyl group at the 4-position of the thiazole.
  • However, the absence of a carbamoyl group reduces hydrogen-bonding interactions relative to the target compound .
b) Aromatic and Heteroaromatic Substituents
  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Contains a 4-methylphenyl group at the thiazole’s 4-position and a phenoxy-substituted benzamide. This compound demonstrated 129.23% efficacy in growth modulation assays (p < 0.05), highlighting the impact of aromatic substituents on biological activity .
  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide : Exhibits anti-inflammatory and analgesic properties attributed to the electron-withdrawing chloro groups, which enhance electrophilicity and receptor binding compared to the original compound’s carbamoyl-methyl-isobutyl group .
c) Carbamothioyl and Related Groups
  • N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides : These derivatives replace the thiazole ring with a benzothiazole and introduce a carbamothioyl (-NHCSS-) linker. The sulfur atom in the carbamothioyl group may improve metal-binding capacity, relevant for catalytic or antimicrobial applications, but reduces metabolic stability compared to the carbamoyl group in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents logP (Predicted) Notable Bioactivity
Target Compound 375.45 Carbamoyl-methyl-isobutyl ~3.2 Under investigation
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 388.43 4-Methylphenyl, phenoxy ~4.1 129.23% growth modulation
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 283.14 2,4-Dichlorophenyl ~2.8 Anti-inflammatory, analgesic
N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide 320.39 Allyl, phenyl ~3.5 Anticancer (IC50 pending)

Q & A

Basic: What are the standard synthetic routes for N-(4-{[(2-methylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Thiazole ring formation : Cyclization of α-haloketones with thioureas under acidic/basic conditions (e.g., using ethanol-water mixtures and catalysts like CuI) .
  • Amidation : Coupling of intermediates (e.g., carboxylic acids with amines) using reagents like HATU or EDCI to form carboxamide linkages .
  • Purification : Column chromatography or preparative TLC (e.g., n-hexane/ethyl acetate gradients) to achieve >95% purity .
    Optimization : Yield and purity depend on solvent choice (polar aprotic solvents like DMF), temperature control (reflux at 80–100°C), and stoichiometric ratios (1.1–1.5 eq. of coupling agents) .

Basic: What analytical techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole ring and substituent positions (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 395.5 for C₂₁H₂₁N₃O₃S) and fragmentation patterns .
  • HPLC : Assesses purity (>98% by reverse-phase C18 columns) and monitors reaction progress .

Advanced: How do structural modifications (e.g., substituents on the benzamide or thiazole) affect bioactivity?

  • Hydrophobic substituents (e.g., 2-methylpropyl) enhance membrane permeability, as shown in analogues with IC₅₀ values <10 µM against cancer cell lines .
  • Electron-withdrawing groups (e.g., Cl or F on benzamide) improve enzyme inhibition (e.g., COX-2 inhibition by 30–50% at 10 µM) .
  • Steric effects : Bulky groups (e.g., 3,4,5-trimethoxybenzoyl) reduce binding affinity to targets like P-glycoprotein, necessitating molecular docking studies for optimization .

Advanced: How can crystallography (e.g., SHELX software) resolve discrepancies in molecular conformation predictions?

  • SHELXL refinement : Resolves ambiguities in X-ray diffraction data (e.g., torsional angles of the thiazole-carbamoyl linkage) by comparing observed vs. calculated electron density maps .
  • Validation : R-factors <0.05 and goodness-of-fit >1.0 ensure accuracy in bond length/angle measurements, critical for confirming stereochemistry .

Basic: What in vitro assays are used to evaluate this compound’s biological activity?

  • Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition with Ki values <1 µM) .
  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced: How do in vitro and in vivo pharmacokinetic data for this compound correlate, and what are key limitations?

  • In vitro-in vivo disconnect : High metabolic stability in liver microsomes (t₁/₂ >60 min) often contrasts with rapid plasma clearance in rodents (e.g., t₁/₂ = 15–30 min) due to first-pass metabolism .
  • Solutions : Prodrug strategies (e.g., esterification of carbamoyl groups) or nanoformulations improve bioavailability .

Basic: What solvent systems and purification methods are optimal for isolating this compound?

  • Solubility : DMSO or DCM for reaction steps; methanol/water (7:3) for recrystallization .
  • Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) gradients remove unreacted amines or carboxylic acids .

Advanced: What computational tools are used to predict target interactions and SAR?

  • Molecular docking (AutoDock Vina) : Predicts binding modes to targets like EGFR (ΔG = −9.2 kcal/mol) .
  • QSAR models : Correlate logP values (>3.5) with enhanced blood-brain barrier penetration .

Advanced: How is this compound utilized in PET imaging (e.g., mGlu1 receptor studies)?

  • ¹¹C-labeling : Radiosynthesis via methylation of precursor amines (e.g., 40–50% radiochemical yield) enables real-time brain uptake tracking in primates .
  • Specificity : Blocking experiments with mGlu1 antagonists (e.g., JNJ16259685) confirm target engagement .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH stability : Degrades rapidly at pH <3 (acidic hydrolysis of amide bonds) but remains stable at pH 5–8 .
  • Thermal stability : Decomposition >150°C (TGA data), requiring storage at −20°C in inert atmospheres .

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